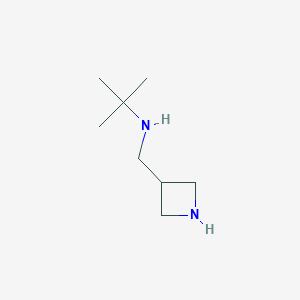

N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine

Description

Properties

IUPAC Name |

N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2,3)10-6-7-4-9-5-7/h7,9-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWGBQPPMCZBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Amino Alcohol Precursors

One common approach involves reductive cyclization of 1,3-amino alcohols. For example, tosylation of amino alcohols followed by intramolecular nucleophilic displacement yields azetidine rings. This method can be adapted for the preparation of this compound by choosing appropriate amino alcohol precursors.

- Procedure:

- Protection of amino and hydroxyl groups (e.g., tosylation)

- Intramolecular displacement under basic conditions (e.g., diisopropylethylamine)

- Reduction with sodium borohydride in refluxing methanol to close the azetidine ring and reduce intermediates

- Yields: Typically range from moderate to high (32–95%) depending on substrate and conditions.

Cyclization via Bis-Triflated Diols and Primary Amines

Hillier et al. demonstrated that bis-triflated diols react with primary amines under heating to form azetidine derivatives. The nucleophilicity of the amine is critical for high yields.

- Key Conditions:

- Use of diisopropylethylamine as base

- Heating at approximately 70 °C

- Yields: Variable, influenced by amine type and reaction conditions.

Electrophilic Selenium-Induced Cyclization

This method involves reacting homoallylic benzylamines with electrophilic selenium reagents (PhSeCl or PhSeBr) in the presence of sodium carbonate to induce cyclization forming azetidines.

- Selectivity: Steric hindrance around the α-carbon favors azetidine formation over pyrrolidines.

- Yields: Moderate (up to ~62%) with high selectivity under optimized conditions.

Direct Conversion of Aromatic Di-Chloro Imines

Aelterman and De Kimpe reported direct conversion of aromatic di-chloro imines to cis-azetidines via nucleophilic attack and intramolecular SN2 displacement.

Ring Closing of Aminoiodohydrins

Concellòn et al. synthesized azetidines by iodomethylation of enantiopure α-aminoaldehydes to form aminoiodohydrins, which upon treatment with silver tetrafluoroborate and subsequent hydrogenolysis yield azetidines.

- Advantages: Good diastereoisomeric excess (79–81%) and quantitative yields.

- Counterion Effect: Use of tetrafluoroborate prevents ring opening, improving stability.

Cyclization of Tosylamides

Robin and Rousseau used bis(collidine)bromonium(I)hexafluorophosphate as a cyclization promoter to convert tosylamides into azetidines with good yields and diastereoselectivities.

- Yields: 52.5–95% depending on substituents.

- Substituent Effects: Larger substituents influence isomer formation and yield.

Specific Synthesis of this compound

While direct literature on this exact compound is limited, a closely related compound, 1-((azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol, has been synthesized using reductive cyclization methods involving sodium borohydride in refluxing methanol (VulcanChem, 2024). This suggests a viable synthetic route for this compound by:

- Starting from an amino alcohol precursor containing the azetidine ring and the 2-methylpropan-2-amine side chain.

- Employing reductive cyclization using sodium borohydride to close the azetidine ring and reduce intermediates.

- Purification to isolate the target amine compound.

Summary Table of Preparation Methods

Research Findings and Considerations

- Nucleophilicity and Steric Effects: The choice of amine and substituents strongly influences cyclization efficiency and product selectivity. More nucleophilic amines and sterically favorable substituents yield higher product amounts.

- Counterion Influence: In ring closing of azetidinium salts, less nucleophilic counterions (e.g., BF4-) prevent ring opening and improve yields.

- Diastereoselectivity: Several methods provide high diastereoselectivity, crucial for synthesizing enantiomerically pure compounds.

- Reductive Cyclization: Sodium borohydride in methanol is a common reducing agent for azetidine ring closure, balancing reactivity and mild conditions.

- Scale-Up Potential: Optimization of reaction conditions, including solvent, temperature, and reagent equivalents, is necessary for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- This compound is primarily explored for its potential as a precursor in the synthesis of more complex molecules aimed at treating various diseases, including cancer and neurodegenerative disorders. Its unique structure allows it to interact with multiple biological pathways, making it a candidate for drug discovery efforts.

-

Mechanism of Action :

- Initial studies suggest that N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine may interact with specific receptors or enzymes involved in neurotransmitter systems and immune pathways. Understanding these interactions is crucial for characterizing its pharmacodynamics and therapeutic benefits.

- Therapeutic Potential :

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on analogs have shown promise in protecting neuronal cells from apoptosis under stress conditions, suggesting potential applications in neurodegenerative diseases.

Cancer Treatment

Investigations into azetidine derivatives have revealed their ability to inhibit pathways associated with tumor growth. Specifically, compounds that share structural similarities with this compound have been studied for their role as inhibitors of the ATF4 pathway, which is implicated in cancer progression .

Mechanism of Action

The exact mechanism of action of N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine is not well-documented. like other azetidines, it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butylamine Derivatives

Compounds bearing the 2-methylpropan-2-amine (tert-butylamine) group are widely studied for their antioxidant and neuroprotective properties. For example:

- (Z)-N-(2-bromo-5-hydroxy-4-methoxybenzylidene)-2-methylpropan-2-amine oxide (): This nitrone derivative demonstrated moderate antioxidant activity (31.1% RSA in DPPH test) and neuroprotective effects in rat cortical neurons under oxygen-glucose deprivation (OGD) .

- N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide (): Exhibited superior antioxidant activity due to the synergistic effects of the tert-butyl group and fluorinated aryl substituents .

Key Differences :

- The azetidine ring in the target compound may enhance solubility compared to bulkier aryl-substituted analogs.

- The absence of a nitrone group (C=N⁺–O⁻) in N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine suggests distinct redox properties compared to nitrone-based antioxidants .

Azetidine vs. Piperidine Derivatives

- N-benzyl-N-(piperidin-3-ylmethyl)propan-2-amine (): A six-membered piperidine analog with a benzyl substituent.

- N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride (): A benzyl-substituted tert-butylamine derivative with a bromo group for enhanced electrophilic reactivity. Melting point: 161–162°C .

Key Differences :

Key Differences :

- The azetidine ring’s strain may necessitate specialized reagents or conditions for synthesis compared to azirine or benzylamine derivatives.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Research Implications and Limitations

- Antioxidant Potential: The tert-butyl group is a critical motif for radical scavenging, but the azetidine ring’s impact remains unexplored. Comparative studies with nitrones and triazole derivatives are needed .

- Synthetic Challenges: Azetidine’s ring strain may require novel catalytic methods for efficient synthesis, as seen in copper-catalyzed approaches for benzyl analogs .

- Contradictions : While fluorinated aryl groups enhance antioxidant activity (), they may compromise solubility—a trade-off requiring optimization .

Biological Activity

N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine is a compound characterized by its unique azetidine structure, which has garnered attention for its potential biological activities. This article examines the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₄N₂ and a molecular weight of approximately 126.20 g/mol. The presence of the azetidine ring is significant as it contributes to the compound's biological activity and potential therapeutic applications. The specific substitution pattern of this compound may confer distinct biological activities compared to structurally similar compounds.

The biological activity of this compound is primarily linked to its structural features that allow it to interact with various biological targets, including:

- Receptors : Initial studies suggest that this compound may interact with neurotransmitter receptors, which could influence central nervous system (CNS) activities.

- Enzymes : Investigations into enzyme interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Further research is necessary to elucidate the exact mechanisms of action and quantify these interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. Table 1 summarizes some related compounds and their notable properties.

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Methylazetidin-3-amine | Azetidine | Exhibits neuroprotective effects; studied for CNS applications. |

| tert-butyl 3-aminoazetidine | Azetidine | Known for its use in synthetic chemistry; potential drug development. |

| 3-Aminoazetidine | Azetidine | Investigated for antimicrobial properties. |

| N,N-Dimethylazetidin-3-amines | Dimethylated Azetidine | Enhanced lipophilicity; explored for CNS penetration. |

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted that azetidine derivatives, including this compound, exhibited significant antimicrobial properties against various Gram-positive bacteria. For instance, compounds were tested against Staphylococcus aureus, showing promising minimum inhibitory concentration (MIC) values that indicate their potential as antibacterial agents.

- Cytotoxicity in Cancer Cells : Research has demonstrated that azetidine-based compounds can induce cytotoxicity in cancer cell lines. One study reported significant nanomolar cytotoxic activity against colorectal cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of azetidine derivatives, indicating that certain substitutions could enhance their efficacy in treating neurodegenerative diseases .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In-depth Mechanistic Studies : Understanding how this compound interacts with specific receptors and enzymes will be crucial for its development as a therapeutic agent.

- Clinical Trials : Conducting clinical trials will help ascertain the safety and efficacy of this compound in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination between azetidine-3-carbaldehyde and tert-butylamine (2-methylpropan-2-amine) using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Alternatively, nucleophilic substitution of a halogenated azetidine precursor with tert-butylamine may be employed. Key factors include pH control (6.5–7.5 for reductive amination), temperature (0–25°C), and stoichiometric excess of tert-butylamine to suppress side reactions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires monitoring by thin-layer chromatography (TLC) and adjusting reaction time (12–24 hours) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Look for signals corresponding to the azetidine ring protons (δ 3.2–3.8 ppm, multiplet for CH2-N) and tert-butyl group (δ 1.10–1.20 ppm, singlet for 9H). The methylene bridge (N-CH2-azetidine) appears as a triplet near δ 2.5–2.8 ppm .

- 13C NMR : The tert-butyl carbons resonate at δ 28–30 ppm, while the azetidine carbons appear at δ 45–55 ppm (N-CH2) and δ 50–60 ppm (azetidine ring carbons) .

- HRMS : Expected molecular ion [M+H]+ at m/z 171.173 (C9H19N2). Confirm purity via elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods predict the compound’s conformational stability and ligand-receptor interactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze the azetidine ring’s puckering dynamics and the energy barrier for tert-butyl group rotation .

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to biological targets (e.g., GPCRs or enzymes). Parameterize the force field with partial charges derived from electrostatic potential (ESP) calculations. Validate docking poses with MD simulations (NAMD/GROMACS) in explicit solvent .

- Compare predicted binding affinities with experimental IC50 values from in vitro assays (e.g., radioligand displacement studies) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For example, HSQC can distinguish azetidine CH2 groups from tert-butyl signals .

- Ambiguous mass spectra : Perform high-resolution MS (HRMS) with isotopic pattern matching. If impurities persist, employ preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) .

- Crystallographic validation : Grow single crystals via vapor diffusion (hexane/ethyl acetate). Solve the structure using SHELXL (SHELX-97) with direct methods. Refine anisotropic displacement parameters to confirm bond lengths/angles .

Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability) be modeled experimentally and in silico?

- Methodological Answer :

- In vitro assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare with reference compounds (e.g., propranolol for high permeability).

- In silico prediction : Apply the Lipinski Rule of Five and Boiled-Egg model (SwissADME) to predict logP (clogP ~2.1), topological polar surface area (TPSA ~24 Ų), and BBB penetration .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites using MSE fragmentation (Waters SYNAPT G2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.